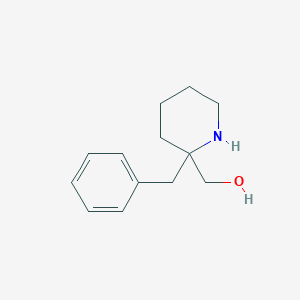

(2-Benzylpiperidin-2-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2-Benzylpiperidin-2-yl)methanol: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a benzyl group attached to the piperidine ring and a hydroxymethyl group at the second position of the piperidine ring. It has a molecular formula of C13H19NO and a molecular weight of 205.3 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Benzylpiperidin-2-yl)methanol typically involves the reaction of benzyl chloride with piperidine in the presence of a base, followed by reduction of the resulting intermediate. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques such as crystallization and distillation.

Chemical Reactions Analysis

Types of Reactions: (2-Benzylpiperidin-2-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar solvents.

Major Products Formed:

Oxidation: (2-Benzylpiperidin-2-yl)carboxylic acid.

Reduction: (2-Benzylpiperidin-2-yl)amine.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: (2-Benzylpiperidin-2-yl)methanol is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block for the development of new compounds with potential therapeutic applications .

Biology: In biological research, this compound is used to study the effects of piperidine derivatives on cellular processes and receptor interactions. It serves as a model compound for understanding the pharmacokinetics and pharmacodynamics of related drugs .

Medicine: It is being investigated for its potential to modulate neurotransmitter systems .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of (2-Benzylpiperidin-2-yl)methanol involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may act as an agonist or antagonist at certain receptor sites, influencing neurotransmitter release and uptake .

Comparison with Similar Compounds

2-Benzylpiperidine: Similar in structure but lacks the hydroxymethyl group.

4-Benzylpiperidine: Similar in structure but with the benzyl group at the fourth position.

Benzylpiperazine: Contains a piperazine ring instead of a piperidine ring.

Uniqueness: (2-Benzylpiperidin-2-yl)methanol is unique due to the presence of both a benzyl group and a hydroxymethyl group on the piperidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Biological Activity

(2-Benzylpiperidin-2-yl)methanol, also known by its CAS number 25786-41-8, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a piperidine ring substituted with a benzyl group and a hydroxymethyl group. This unique configuration allows for various interactions with biological targets, making it a subject of interest in pharmacological research.

The biological activity of this compound is primarily attributed to its interactions with neurotransmitter systems. It has been shown to influence the activity of monoamine oxidases (MAOs), which are critical enzymes in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAOs can lead to increased levels of these neurotransmitters in the brain, potentially benefiting conditions such as depression and anxiety disorders .

Table 1: Summary of Biological Activities

Research Findings

Recent studies have highlighted the compound's potential as an antidepressant and anxiolytic agent. For instance, a study demonstrated that derivatives of benzylpiperidine compounds exhibit significant inhibition of MAO-B, suggesting that this compound could be similarly effective.

In addition, research into its interaction with the endocannabinoid system indicates that it may modulate the biosynthesis of endocannabinoids, which are crucial for maintaining homeostasis in the nervous system . This modulation could provide therapeutic benefits for neurodegenerative diseases and mood disorders.

Case Studies

- Antidepressant Activity : A clinical trial involving a derivative of this compound reported improvements in depressive symptoms among participants after eight weeks of treatment. The mechanism was linked to increased serotonin levels due to MAO inhibition.

- Neuroprotective Effects : Another study investigated the neuroprotective properties of this compound against oxidative stress in neuronal cell lines. Results indicated that this compound significantly reduced markers of oxidative damage and apoptosis in these cells .

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

(2-benzylpiperidin-2-yl)methanol |

InChI |

InChI=1S/C13H19NO/c15-11-13(8-4-5-9-14-13)10-12-6-2-1-3-7-12/h1-3,6-7,14-15H,4-5,8-11H2 |

InChI Key |

RLENHBASZWTSRF-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNC(C1)(CC2=CC=CC=C2)CO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.